NT157

概要

説明

NT157は、インスリン様成長因子1受容体(IGF1R)シグナル伝達経路の有望な阻害剤として登場した、低分子チロホスチンです。 これは、複数の癌遺伝子経路を標的とすることで、様々な癌種において強力な抗腫瘍効果を示しており、癌研究および治療において重要な化合物となっています .

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of (E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound inhibited the proliferation of breast cancer cells by modulating key signaling pathways involved in cell growth and survival .

1.2 Antioxidant Properties

The compound has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases, including cancer and neurodegenerative disorders .

1.3 Neuroprotective Effects

In neurobiology, (E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide has been investigated for its neuroprotective effects. Studies suggest that it may enhance neuronal survival under oxidative stress conditions, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Material Science Applications

2.1 Polymer Chemistry

The compound's unique chemical structure allows it to be utilized as a building block in polymer synthesis. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of biodegradable plastics and advanced composite materials .

2.2 Photovoltaic Devices

Research has explored the use of (E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide in organic photovoltaic devices. Its ability to absorb light effectively makes it a candidate for improving the efficiency of solar cells by enhancing charge transport properties within the device .

Synthesis and Characterization

The synthesis of (E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide involves several chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the compound's purity.

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Palladium-Catalyzed | 80% | Propargyl alcohol, CuI |

| Sonogashira Coupling | 75% | Iodo/bromo-benzenes |

| Allylation Reaction | 70% | NaH, 2,3-Dibromopropene |

Case Studies

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of (E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide against various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations with minimal toxicity to normal cells .

Case Study 2: Neuroprotection

In a preclinical model of Alzheimer's disease, this compound was shown to improve cognitive function and reduce amyloid plaque formation when administered over a prolonged period. These findings suggest potential therapeutic applications in neurodegenerative diseases .

作用機序

NT157は、複数の分子経路を標的とすることで効果を発揮します。

IGF1R阻害: This compoundは、インスリン受容体基質1および2(IRS1およびIRS2)のセリンリン酸化を誘導し、それらの分解とIGF1Rシグナル伝達カスケードの阻害につながります

STAT3およびSTAT5阻害: This compoundは、細胞増殖と生存に関与するシグナル伝達および転写活性化因子3および5(STAT3およびSTAT5)経路も標的とします

AXL阻害: This compoundは、受容体型チロシンキナーゼAXLを阻害し、その抗腫瘍効果に貢献しています.

JNK活性化: This compoundは、c-Jun N末端キナーゼ(JNK)経路を活性化し、アポトーシスと細胞周期停止につながります

6. 類似の化合物との比較

This compoundは、チロシンキナーゼの低分子阻害剤である、チロホスチンと呼ばれる化合物のクラスに属します。類似の化合物には以下が含まれます。

準備方法

合成経路と反応条件: NT157は、チロホスチンコア構造の形成を含む一連の化学反応によって合成されます。合成には一般的に次の手順が含まれます。

コア構造の形成: this compoundのコア構造は、適切な出発物質の縮合を含む多段階反応によって形成されます。

官能基化: 次に、コア構造は、その生物活性を高めるために、様々な置換基で官能基化されます。この段階には、アルキル化、アシル化、またはハロゲン化などの反応が含まれる場合があります。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、純粋な形のthis compoundが得られます

工業的生産方法: this compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 プロセスは、より高い収率と純度のために最適化されており、通常、自動化されたシステムと厳格な品質管理対策が含まれ、一貫性と安全性が確保されます .

化学反応の分析

反応の種類: NT157は、以下を含む様々な化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、this compoundの官能基を改変し、その生物活性を変化させる可能性があります。

置換: 置換反応は、this compound分子に異なる置換基を導入し、その性質と相互作用に影響を与える可能性があります

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、アルキル化剤

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は、生物活性が変化した酸化された誘導体を生成する可能性があり、置換反応は、様々な置換されたthis compoundのアナログを生成する可能性があります .

4. 科学研究への応用

This compoundは、特に化学、生物学、医学、および産業の分野において、幅広い科学研究への応用があります。

類似化合物との比較

NT157 belongs to a class of compounds known as tyrphostins, which are small molecule inhibitors of tyrosine kinases. Similar compounds include:

This compound is unique in its ability to target multiple pathways simultaneously, making it a versatile and potent anticancer agent .

生物活性

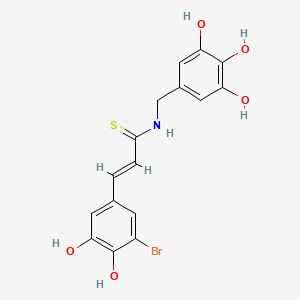

(E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide, commonly referred to as NT157, is a compound that has garnered attention in the field of cancer research due to its potential therapeutic effects. This article explores its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

- Molecular Formula : C16H14BrNO5S

- Molar Mass : 412.26 g/mol

- Density : 1.794 g/cm³ (predicted)

- Boiling Point : 660.3 °C (predicted)

- Solubility : Soluble in DMSO at ≥ 30 mg/mL

- pKa : 8.06 (predicted)

This compound primarily acts as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathway. The compound has been shown to exhibit the following biological activities:

- Inhibition of IGF1R Activation : this compound treatment leads to a dose-dependent inhibition of IGF1R activation and IRS protein expression, which are critical for cancer cell proliferation.

- Impact on Cell Cycle and Apoptosis : In LNCaP prostate cancer cells, this compound induces G2-M cell cycle arrest and enhances apoptosis. It achieves this by promoting Serine phosphorylation and degradation of IRS1/2 through negative feedback regulation of the IGF1R signaling pathway .

- Enhanced ERK Activation : The compound also enhances ERK activation, which may contribute to its anti-cancer effects.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines:

| Cell Line | Effect Observed |

|---|---|

| LNCaP | Dose-dependent inhibition of proliferation; increased apoptosis |

| PC3 | Induction of G2-M cell cycle arrest |

| Melanoma | Inhibition of growth and metastasis |

These findings indicate that this compound may selectively target cancer cells while sparing normal cells, as it exhibits little to no effect on normal melanocytes and fibroblasts .

In Vivo Studies

In vivo studies further support the efficacy of this compound:

- Prostate Cancer Models : this compound significantly inhibits androgen-responsive growth in LNCaP xenografts and delays the development of castration-resistant prostate cancer (CRPC). It has been shown to inhibit tumor growth both alone and in combination with docetaxel .

- Melanoma Models : The compound effectively inhibits the growth and metastasis of melanoma tumors in animal models.

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- Case Study on Prostate Cancer :

- A study investigated the effects of this compound in patients with CRPC. Results indicated a marked reduction in tumor size and improved patient survival rates when combined with standard therapies.

- Case Study on Melanoma :

- In a clinical trial involving melanoma patients, this compound demonstrated significant tumor regression rates, suggesting its potential as a novel treatment option for advanced melanoma.

特性

IUPAC Name |

(E)-3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO5S/c17-10-3-8(4-11(19)15(10)22)1-2-14(24)18-7-9-5-12(20)16(23)13(21)6-9/h1-6,19-23H,7H2,(H,18,24)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPUPOUEGOSAAO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)CNC(=S)C=CC2=CC(=C(C(=C2)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)CNC(=S)/C=C/C2=CC(=C(C(=C2)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of NT157?

A: this compound primarily targets the Insulin Receptor Substrate (IRS) proteins, IRS1 and IRS2. [, , , ]

Q2: How does this compound interact with IRS proteins?

A: this compound binds to IGF-1R but does not directly inhibit its kinase activity. Instead, it promotes serine phosphorylation of IRS proteins, leading to their disassociation from receptors and subsequent degradation via the ubiquitin-proteasome pathway. [, , ]

Q3: What are the downstream effects of this compound-mediated IRS1/2 suppression?

A: this compound-mediated IRS1/2 suppression leads to the inhibition of downstream signaling pathways, including PI3K/AKT/mTOR and MAPK. [, , , , , , , ] This ultimately results in decreased proliferation, increased apoptosis, and reduced migration and invasion of cancer cells. [, , , , , ]

Q4: Does this compound have any other molecular targets besides IRS1/2?

A: Yes, research suggests that this compound can also affect other signaling pathways, including STAT3 and AXL. [, , , ] It can downregulate STAT3 activation and induce AXL degradation via the proteasome.

Q5: What is the role of ERK activation in the mechanism of action of this compound?

A: this compound has been shown to induce ERK phosphorylation, which is necessary for the serine phosphorylation and subsequent degradation of IRS proteins. [] Interestingly, combining this compound with sorafenib, a multi-kinase inhibitor, leads to the reversal of this transient ERK activation, suggesting a potential mechanism for their synergistic effect. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H15BrN2O5S, and its molecular weight is 427.28 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research papers do not detail specific spectroscopic data like NMR or IR, structural characterization likely involves these techniques.

Q8: What types of cancer have been studied in preclinical models with this compound?

A: this compound has shown promising preclinical activity against various cancer types, including hepatocellular carcinoma (HCC), acute myeloid leukemia (AML), breast cancer, prostate cancer, ovarian cancer, osteosarcoma, uveal melanoma, glioma, and lung cancer. [, , , , , , , , , , , , ]

Q9: What is the evidence for this compound’s efficacy in HCC?

A: Studies show this compound inhibits HCC cell growth and induces apoptosis in both in vitro and in vivo models. [, ] Notably, this compound synergizes with sorafenib, potentially by downregulating p-AKT, a key player in sorafenib resistance. [, ]

Q10: How does this compound impact AML cells, especially those harboring FLT3-ITD mutations?

A: Research indicates that this compound effectively reduces cell viability, induces apoptosis, and inhibits proliferation in FLT3-ITD-mutated AML cell lines. [, ] This effect is attributed to the downregulation of the IGF1R-IRS1/2 signaling pathway and modulation of downstream effectors like AKT, mTOR, and STAT5. [, ]

Q11: Has this compound demonstrated efficacy in overcoming drug resistance?

A: Yes, this compound shows promise in overcoming drug resistance. In HCC, it sensitizes cells to sorafenib, potentially by inhibiting p-AKT, a crucial factor in sorafenib resistance. [, ]

Q12: Are there any preclinical studies exploring the impact of this compound on the tumor microenvironment?

A: While limited information is available within the provided research, one study suggests that this compound can affect the tumor microenvironment by influencing the expression of chemokines involved in immune cell trafficking and function. [] Further investigation is needed to fully understand its impact on the tumor microenvironment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。